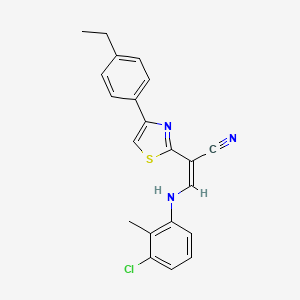
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3S and its molecular weight is 379.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 477187-39-6, is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H18ClN3S, with a molecular weight of 379.9 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, and a nitrile group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 477187-39-6 |
| Molecular Formula | C21H18ClN3S |
| Molecular Weight | 379.9 g/mol |
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit potent antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives . Although specific data for this compound is limited, its structural similarities to other active thiazole compounds suggest potential antimicrobial efficacy.
Antitumor Activity
Thiazole-based compounds have been extensively studied for their anticancer properties. For instance, several thiazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, with some achieving IC50 values comparable to established chemotherapeutic agents like doxorubicin . The presence of electron-donating groups and specific substitutions on the phenyl rings has been shown to enhance activity, indicating that this compound might exhibit similar behavior due to its unique structure.
Case Studies
- Anticancer Activity : In a comparative study of thiazole derivatives, it was found that compounds with specific substitutions exhibited enhanced interactions with Bcl-2 proteins, leading to increased apoptosis in cancer cells. The structural features contributing to this activity included hydrophobic interactions and hydrogen bonding .
- Antimicrobial Evaluation : A series of thiazole derivatives were tested against common pathogens such as Staphylococcus aureus. The results indicated that modifications in the thiazole structure significantly influenced antimicrobial potency, which could be pivotal for developing new therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds reveals several key insights:
- Electron-Drawing Groups : The presence of electronegative substituents like chlorine enhances biological activity by stabilizing the compound’s interaction with target proteins.
- Hydrophobic Interactions : Substituents that increase hydrophobicity can improve binding affinity to biological targets.
The compound's specific configuration as a Z-isomer may also play a role in its biological efficacy by influencing its spatial orientation during interactions with biomolecules.
Propriétés
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-3-15-7-9-16(10-8-15)20-13-26-21(25-20)17(11-23)12-24-19-6-4-5-18(22)14(19)2/h4-10,12-13,24H,3H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMNBBMAQLEMQT-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C(=CC=C3)Cl)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C(=CC=C3)Cl)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














